molecular formula C10H11BrFN B1383921 1-[(3-Bromophenyl)methyl]-3-fluoroazetidine CAS No. 1855819-11-2

1-[(3-Bromophenyl)methyl]-3-fluoroazetidine

Cat. No. B1383921
M. Wt: 244.1 g/mol
InChI Key: ZIEJXOVZJVFLPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of 1-[(3-Bromophenyl)methyl]-3-fluoroazetidine is C~8~H~9~BrFNO . The IUPAC name for this compound is Ethanone, 1-(3-bromophenyl)- . The structure consists of the azetidine ring fused to a phenyl group (bearing the bromine atom) and a fluorine atom.

Scientific Research Applications

Synthesis and Medicinal Chemistry

1-[(3-Bromophenyl)methyl]-3-fluoroazetidine and its derivatives have been explored mainly in the field of synthetic and medicinal chemistry. The compound and its related structures are often used as building blocks in medicinal chemistry due to their unique properties. For instance, the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid, a related compound, was aimed at creating a new cyclic fluorinated beta-amino acid for potential use in medicinal chemistry (Van Hende et al., 2009).

Antimicrobial and Antifungal Effects

Research into compounds with similar structures has shown promising antimicrobial and antifungal effects. For example, studies have demonstrated the effectiveness of certain 1,2,4-triazole derivatives in treating fungal diseases on animal skin (Ohloblina et al., 2022).

Pharmaceutical Compounds Development

The development of pharmaceutical compounds often utilizes structures related to 1-[(3-Bromophenyl)methyl]-3-fluoroazetidine. A synthetic route towards compounds like 1-t-butoxycarbonyl-3-fluoro-3-methylazetidine, which are of interest as building blocks for pharmaceuticals, has been described in studies. These compounds are important for developing new drugs (Piron et al., 2011).

Anticancer Research

Some derivatives of 1-[(3-Bromophenyl)methyl]-3-fluoroazetidine have shown potential in anticancer research. For instance, certain triazolo-thiadiazoles, which are structurally related, have exhibited significant anticancer activities, suggesting a potential area for further research using similar compounds (Sunil et al., 2010).

properties

IUPAC Name

1-[(3-bromophenyl)methyl]-3-fluoroazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFN/c11-9-3-1-2-8(4-9)5-13-6-10(12)7-13/h1-4,10H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIEJXOVZJVFLPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC(=CC=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Bromophenyl)methyl]-3-fluoroazetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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